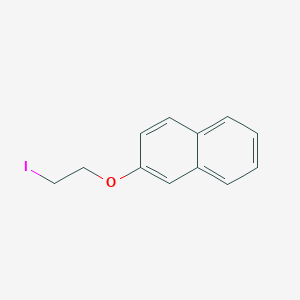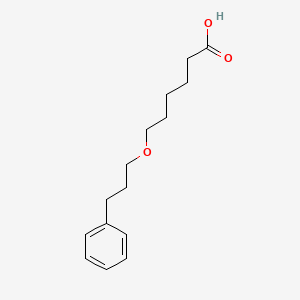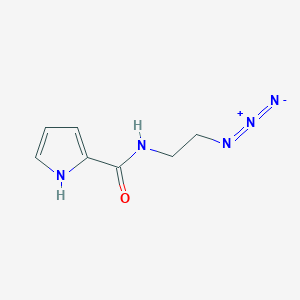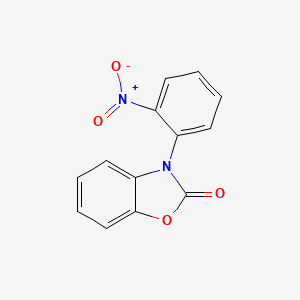
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine: is a complex organic compound that features a cyclohexane backbone with two diphenylphosphanylbenzylidene groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine typically involves a multi-step process. One common method includes the condensation of cyclohexane-1,2-diamine with benzaldehyde derivatives in the presence of a phosphine catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under stringent conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be less efficient or selective. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate being used.
Comparison with Similar Compounds
Similar Compounds
- trans-N,N’-Dimethylcyclohexane-1,2-diamine
- cis-1,2-Diaminocyclohexane
- trans-1,2-Bis(methylamino)cyclohexane
Uniqueness
What sets trans-N,N’-Bis(2-diphenylphosphanylbenzylidene)cyclohexane-1,2-diamine apart from similar compounds is its unique structural configuration, which allows for the formation of highly stable and selective complexes. This makes it particularly valuable in applications requiring precise control over reaction conditions and outcomes.
Properties
Molecular Formula |
C44H40N2P2 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-[(1R,2R)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m1/s1 |
InChI Key |
GCUKRENTSKVSIL-NCRNUEESSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Thienylmethyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B8317452.png)

![1-Cyclopropyl-7-fluoro-9-methyl-4-oxo-8-[4-(2-pyridyl)piperazin-1-yl]quinolizine-3-carboxylic acid](/img/structure/B8317470.png)

![[p-(p-Cyanophenoxy)phenyl]acetic Acid](/img/structure/B8317481.png)








